![molecular formula C12H19NO2 B1456898 Methyl 4-aminoadamantane-1-carboxylate CAS No. 865980-54-7](/img/structure/B1456898.png)
Methyl 4-aminoadamantane-1-carboxylate
Overview
Description
“Methyl 4-aminoadamantane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO2. It is also known as memantine, which is a low-affinity noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound does not have a linear structure formula . More specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
“Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound is very slightly soluble (0.86 g/L) at 25 ºC . It has a density of 1.166±0.06 g/cm3 at 20 ºC 760 Torr . The compound does not have a boiling point .Scientific Research Applications
Medicinal Chemistry
Methyl 4-aminoadamantane-1-carboxylate: plays a significant role in medicinal chemistry due to its adamantane structure, which is known for its bioactive properties. This compound can be used as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its unique cage-like structure allows it to cross the blood-brain barrier, making it valuable for designing drugs aimed at treating central nervous system ailments .
Catalyst Development
In the field of catalyst development, Methyl 4-aminoadamantane-1-carboxylate serves as a scaffold for creating novel catalysts. The stability and rigidity of the adamantane core provide an excellent platform for developing catalysts that can facilitate a wide range of chemical reactions, including those that are challenging to catalyze under normal conditions .
Nanomaterials
The application of Methyl 4-aminoadamantane-1-carboxylate extends to the development of nanomaterials. Its robust structure is ideal for constructing nanoscale materials that can be used in various high-tech applications, from electronics to drug delivery systems. Researchers are exploring its use in creating nanodiamonds and diamondoids, which have potential uses in quantum computing and other advanced technologies .
Drug Delivery Systems
Adamantane derivatives, including Methyl 4-aminoadamantane-1-carboxylate , are being investigated for their potential in drug delivery systems. Their ability to enhance the solubility and stability of drugs makes them suitable candidates for designing more efficient drug delivery mechanisms, such as liposomes and dendrimers, which can target specific cells or tissues .
Surface Recognition
The compound’s unique structure also has implications in surface recognition studies. It can be used to modify surfaces at the molecular level, allowing for the creation of highly specific sensors and diagnostic tools. This application is particularly relevant in the development of biosensors that can detect minute quantities of biological markers .
Polymerization Reactions
Methyl 4-aminoadamantane-1-carboxylate: is a valuable monomer for polymerization reactions. Its incorporation into polymers can lead to materials with enhanced thermal stability and unique mechanical properties. These polymers have potential applications in high-performance materials that require resistance to extreme temperatures and pressures .
Safety and Hazards
“Methyl 4-aminoadamantane-1-carboxylate” is classified as a warning signal word . The compound has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound does not have a UN number . It is recommended to handle the compound under an inert gas and protect it from moisture .
properties
IUPAC Name |
methyl 4-aminoadamantane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLQWDWMIYKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoadamantane-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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